1-methyl-1H-pyrazole-4-thiol
Overview
Description
1-methyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with the molecular formula C4H6N2S. It is part of the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazole-4-thiol is a sulfur-containing pyrazole . Pyrazoles are known to be the basic elements for the design of drug-like compounds with multiple biological activities . .
Mode of Action
Pyrazoles in general have the ability to modify through nucleophilic (at c-3 or c-5 positions) and electrophilic substitution (preferably at n-1, n-2, or c-4 positions) reactions . This allows them to interact with various biological targets, leading to a range of biological activities.
Biochemical Pathways
Sulfur-containing pyrazoles are known to have multiple biological activities , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2063±130 °C and a density of 125±01 g/cm3 . Its pKa is predicted to be 5.95±0.16 , which could influence its absorption and distribution in the body.
Result of Action
Sulfur-containing pyrazoles are known to have multiple biological activities , suggesting that they may have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-pyrazole-4-thiol can be synthesized through various methodsFor instance, the reaction of 1,3-diketones with phenylhydrazine in the presence of iodine can yield pyrazole structures, which can then be modified to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of metal-free and solvent-free reactions, green solvents, and catalysts to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-methyl-1H-pyrazole-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for drug design and development, particularly in the creation of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-1H-pyrazole-4-thiol include other sulfur-containing pyrazoles, such as:
- 1-phenyl-1H-pyrazole-4-thiol
- 1-methyl-3,5-dimethyl-1H-pyrazole-4-thiol
- 1-methyl-1H-pyrazole-5-thiol .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-methylpyrazole-4-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-4(7)2-5-6/h2-3,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZISJPKIPFEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152556-14-3 | |
Record name | 1-methyl-1H-pyrazole-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.